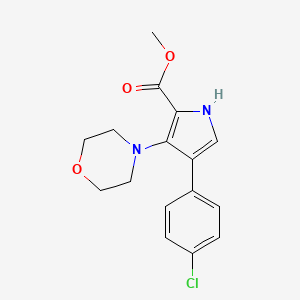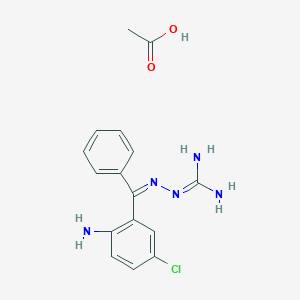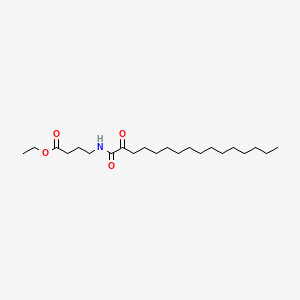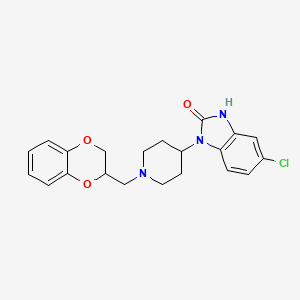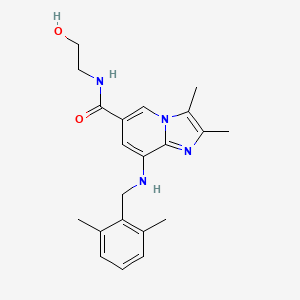
Linaprazan
Descripción general
Descripción
Linaprazan es un fármaco experimental desarrollado principalmente para el tratamiento de la enfermedad por reflujo gastroesofágico (ERGE). A diferencia de los inhibidores de la bomba de protones tradicionales, this compound es un bloqueador ácido competitivo de potasio. Este compuesto fue desarrollado inicialmente por AstraZeneca, pero no tuvo éxito en los ensayos clínicos. Actualmente está siendo investigado por Cinclus Pharma como this compound glurate, un profármaco que se espera que tenga una vida media biológica más larga .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de linaprazan implica la formación de un derivado de imidazopiridina. Los pasos clave incluyen:
Formación del núcleo de imidazopiridina: Esto implica la ciclación de precursores apropiados en condiciones controladas.
Reacciones de sustitución: Introducción de grupos funcionales como los grupos dimetilfenilo e hidroxietilo a través de reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.
Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye:
Reactores por lotes: Para la síntesis controlada y el seguimiento de la reacción.
Reactores de flujo continuo: Para una producción eficiente y escalable.
Unidades de purificación: Para garantizar que el producto final cumpla con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones: Linaprazan se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo hidroxietilo.
Reducción: Las reacciones de reducción pueden modificar el núcleo de imidazopiridina.
Sustitución: Varias reacciones de sustitución pueden introducir o modificar grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes:
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: Como los haluros de alquilo o los cloruros de acilo en condiciones apropiadas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados modificados de this compound con grupos funcionales alterados, lo que puede afectar sus propiedades farmacológicas.
Aplicaciones Científicas De Investigación
Linaprazan tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar los bloqueadores ácidos competitivos de potasio.
Biología: Investigado por sus efectos sobre la secreción de ácido gástrico y su posible papel en el tratamiento de la ERGE.
Medicina: Explorado como una alternativa a los inhibidores de la bomba de protones para pacientes con ERGE.
Mecanismo De Acción
Linaprazan ejerce sus efectos bloqueando el canal de potasio en la bomba de protones de las células parietales gástricas. Esta acción es iónica y reversible, a diferencia de la unión covalente que se observa con los inhibidores de la bomba de protones. Esto da como resultado un inicio de acción más rápido y una inhibición más flexible de la secreción de ácido .
Compuestos similares:
Vonoprazan: Otro bloqueador ácido competitivo de potasio con una vida media más larga y una supresión del ácido más potente.
Tegoprazan: Similar a vonoprazan, utilizado para tratar trastornos relacionados con el ácido.
Fexuprazan: En desarrollo, mostrando resultados prometedores en la supresión del ácido.
Singularidad de this compound: this compound es único debido a su rápido inicio de acción y su mecanismo de unión reversible. su corta vida media y su alta tasa de aclaramiento limitan su eficacia en comparación con otros bloqueadores ácidos competitivos de potasio .
Comparación Con Compuestos Similares
Vonoprazan: Another potassium-competitive acid blocker with a longer half-life and more potent acid suppression.
Tegoprazan: Similar to vonoprazan, used for treating acid-related disorders.
Fexuprazan: Under development, showing promising results in acid suppression.
Uniqueness of Linaprazan: this compound is unique due to its rapid onset of action and reversible binding mechanism. its short half-life and high clearance rate limit its effectiveness compared to other potassium-competitive acid blockers .
Propiedades
IUPAC Name |
8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVIMBCFLRTFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870279 | |
| Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248919-64-4, 847574-05-4 | |
| Record name | Linaprazan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD0865 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINAPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

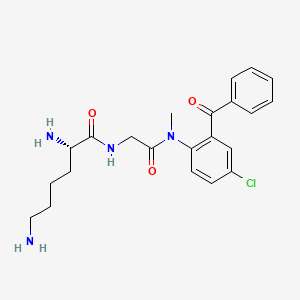
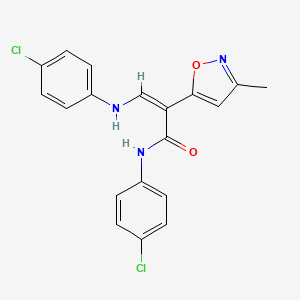
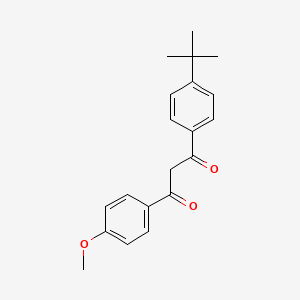
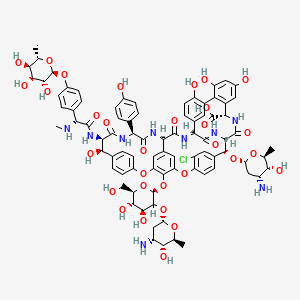
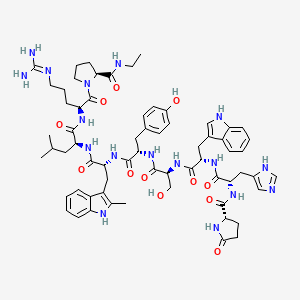
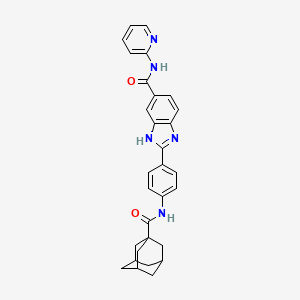
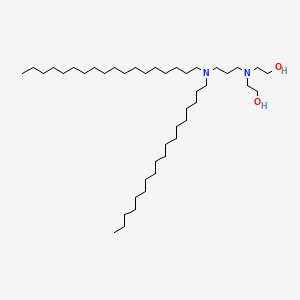
![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)
